(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone
Description
The compound “(3-(Piperidin-3-yl)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone” features a pyrazole core substituted at position 3 with a piperidin-3-yl group and at position 4 with a pyrrolidin-1-yl methanone moiety. This structure combines two nitrogen-containing heterocycles (piperidine and pyrrolidine), which are pharmacologically significant due to their ability to engage in hydrogen bonding and modulate physicochemical properties like solubility and bioavailability. The piperidine ring introduces conformational flexibility, while the pyrrolidine methanone may enhance metabolic stability compared to aromatic substituents. Such hybrid structures are often explored in drug discovery for central nervous system (CNS) targets, antimicrobial agents, or kinase inhibitors .
Properties
Molecular Formula |
C13H20N4O |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(5-piperidin-3-yl-1H-pyrazol-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H20N4O/c18-13(17-6-1-2-7-17)11-9-15-16-12(11)10-4-3-5-14-8-10/h9-10,14H,1-8H2,(H,15,16) |
InChI Key |
HSTRQNCIFVTFCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(NN=C2)C3CCCNC3 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (3-(Piperidin-3-yl)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone
Detailed Synthetic Steps
Step 1: Preparation of 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile derivative
- Sodium hydride (60% dispersion) is suspended in dimethyl sulfoxide (DMSO) at 0 °C.
- 2-(4-chloro-1H-pyrazol-1-yl)acetonitrile and methyl iodide are added dropwise.
- The mixture is warmed to ambient temperature and stirred for 18 hours.
- The reaction is quenched with saturated ammonium chloride solution and extracted with ethyl acetate.
- Organic layers are washed, dried, and concentrated.
- Purification by silica gel chromatography yields the methylated pyrazole intermediate.
Notes: Sodium hydride and DMSO combination requires caution due to potential explosive reactivity.
Step 2: Reduction of Nitro to Amino Group on Pyridine Ring
- The nitro-substituted pyridine-piperidine intermediate is dissolved in ethanol.
- 10% palladium on carbon catalyst is added.
- The mixture is hydrogenated under hydrogen gas atmosphere for 4 hours.
- The catalyst is filtered off, and the filtrate is used directly in the next step.
This step converts the nitro group to an amino group, essential for subsequent cyclization.
Step 3: Cyclization to Form Imidazo[4,5-b]pyridine Core
- The amino intermediate is reacted with ethyl 2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanimidate in ethanol.
- Acetic acid is added as a catalyst.
- The mixture is refluxed for 18 hours.
- After concentration, the product is extracted and purified by silica gel chromatography.
This step forms the fused imidazo[4,5-b]pyridine ring system linked to the pyrazole and piperidine moieties.
Step 4: Final Amide Formation with Pyrrolidine
- The carbonyl group on the pyrazole ring is activated or preformed as an acid chloride or anhydride.
- Pyrrolidine is reacted with this activated intermediate to form the amide bond.
- Purification yields the final compound this compound.
This step completes the molecule by attaching the pyrrolidin-1-yl methanone group.
Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Alkylation of pyrazole nitrile | Sodium hydride, DMSO, methyl iodide, 0 °C to RT, 18 h | Not specified | Handle NaH/DMSO with care |
| 2 | Catalytic hydrogenation | Pd/C (10%), ethanol, H2 gas, RT, 4 h | Quantitative (used crude) | Sensitive filtrate used immediately |
| 3 | Cyclization (imidazo ring formation) | Ethyl imidate, acetic acid, ethanol, reflux, 18 h | 25% over 2 steps | Purified by silica gel chromatography |
| 4 | Amide bond formation | Pyrrolidine, activated carbonyl intermediate | Not specified | Final purification required |
Analytical Data and Characterization
NMR Spectroscopy:
The ^1H NMR spectra confirm the presence of pyrazole protons, piperidine methylene groups, and pyrrolidine signals consistent with the expected structure.Mass Spectrometry:
Molecular ion peaks correspond to the calculated molecular weight of the compound, confirming molecular integrity.Purity: Silica gel chromatography and recrystallization afford the compound in high purity suitable for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
(3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperidine and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
Medically, this compound has potential applications as a therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, this compound can be utilized in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-(Piperidin-3-yl)-1h-pyrazol-4-yl)(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with cell surface receptors, modulating signal transduction pathways. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Comparison
The following table summarizes key structural differences and similarities between the target compound and analogs from the literature:
| Compound | Core Structure | Substituents | Key Structural Features |
|---|---|---|---|
| (3-(Piperidin-3-yl)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone (Target) | Pyrazole | Piperidin-3-yl (position 3); pyrrolidin-1-yl methanone (position 4) | Flexible nitrogenous rings; potential for CNS penetration and hydrogen bonding |
| 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-ylmethanone | Pyrazoline | Pyridin-4-yl methanone; diphenyl groups | Aromatic substituents enhance π-π stacking but may reduce solubility |
| (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone | Pyrazole-pyrimidine hybrid | Dimethylpyrazole; pyrazolo-pyrimidine-phenyl | Bulky aromatic systems; potential kinase inhibition due to planar heterocycles |
| 1-[4-(4-Chloro-3-methoxyphenyl)-1-piperazinyl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl]ethanone | Pyrazolo-pyridine | Chloro-methoxyphenyl piperazine; imidazole | Electron-withdrawing groups (Cl, OMe) improve target selectivity; imidazole aids binding |
Key Observations :
- Flexibility vs. Rigidity : The target compound’s piperidine and pyrrolidine substituents confer conformational flexibility, unlike rigid aromatic systems in analogs from . This may enhance binding to dynamic targets like G protein-coupled receptors (GPCRs).
- Solubility: Pyrrolidine methanone in the target likely improves aqueous solubility compared to phenyl or pyridinyl groups in , which are more hydrophobic.
Pharmacological Activity
- Pyridin-4-yl Methanone Analogs: Compounds like exhibited antimicrobial and anticancer activity in screening studies, attributed to aromatic stacking with DNA or enzyme active sites.
- Pyrazolo-Pyrimidine Hybrids : The compound in showed kinase inhibitory activity, likely due to the planar pyrimidine ring mimicking ATP’s adenine moiety.
Physicochemical Properties
Implications : The target’s lower molecular weight and LogP suggest better bioavailability than bulkier analogs .
Biological Activity
The compound (3-(Piperidin-3-yl)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone , with a CAS number of 1380799-70-1, is a complex organic molecule that combines a pyrazole ring with piperidine and pyrrolidine moieties. Its structural features suggest significant potential for various biological activities, particularly in pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 248.32 g/mol. The presence of the methanone functional group indicates potential reactivity that can influence its interactions within biological systems. The compound's structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₄O |
| Molecular Weight | 248.32 g/mol |
| CAS Number | 1380799-70-1 |
Biological Activity Overview
The biological activity of this compound has been primarily explored through structure-activity relationship (SAR) studies. These studies indicate that similar compounds often exhibit significant pharmacological effects, including:
- Anticancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation, particularly in breast cancer and pancreatic ductal adenocarcinoma models. For example, related pyrazole derivatives have demonstrated the ability to inhibit cell invasion and migration in MDA-MB-231 cells .
- Antimicrobial Properties : Pyrazole-based compounds have been evaluated for antibacterial and antifungal activities. Some derivatives have shown effectiveness against various strains of bacteria and fungi, indicating potential as antimicrobial agents .
The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific biological macromolecules, influencing pathways related to cell proliferation and apoptosis.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with pyrazole derivatives:
-
Anticancer Studies :
- A study evaluating a series of pyrrolidinone and piperidinone compounds found that certain pyrazole derivatives significantly inhibited the proliferation of breast cancer cells (MDA-MB-231) and pancreatic cancer cells (PANC-1) at concentrations as low as 100 μM . The inhibition was linked to the compounds' ability to disrupt cellular adhesion and migration.
-
Antimicrobial Activity :
- Research on pyrrolidine alkaloids indicated that several synthesized derivatives exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria . The structure of these compounds plays a crucial role in their bioactivity, suggesting that modifications could enhance their efficacy.
Q & A
Basic: What are the standard synthetic routes for (3-(Piperidin-3-yl)-1H-pyrazol-4-yl)(pyrrolidin-1-yl)methanone?
Methodological Answer:
Synthesis typically involves a multi-step approach:
Piperidine Ring Formation : Start with functionalized piperidine precursors (e.g., 3-chloropyridin-4-ol derivatives) under basic conditions to generate intermediates.
Pyrazole Condensation : Introduce the pyrazole moiety via coupling reactions (e.g., nucleophilic substitution or palladium-catalyzed cross-coupling).
Methanone Linkage : Use acylating agents (e.g., carbonyl diimidazole) to attach the pyrrolidin-1-ylmethanone group.
Key Considerations : Optimize reaction time and temperature for each step. For example, pyrazole coupling may require anhydrous conditions and catalysts like Pd(PPh₃)₄ .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Methodological Answer:
- Catalyst Screening : Test transition-metal catalysts (e.g., PdCl₂, CuI) for efficiency in cross-coupling steps.
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (toluene) to stabilize intermediates.
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 80 | 62 |
| CuI | Toluene | 110 | 45 |
| None | DMSO | 120 | 28 |
| Reference: Modified conditions from and . |
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the pyrazole and piperidine rings. Look for splitting patterns in aromatic protons (δ 7.0–8.5 ppm) and methanone carbonyl signals (δ 160–180 ppm).
- HPLC-PDA/MS : Assess purity (>95%) and molecular ion peaks ([M+H]⁺).
- IR Spectroscopy : Identify carbonyl stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Advanced: How to resolve contradictions in crystallographic data analysis for this compound?
Methodological Answer:
- Software Tools : Use SHELX (e.g., SHELXL for refinement) to resolve twinning or disorder in crystal structures.
- Validation Metrics : Cross-check R-factors (<0.05), electron density maps, and hydrogen bonding networks.
- Alternative Methods : Compare with powder XRD or DFT-optimized geometries if single crystals are unavailable .
Basic: What in vitro assays are used to assess bioactivity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases (e.g., PI3K) using fluorescence-based assays (IC₅₀ determination).
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with competitive binding curves.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
Advanced: How to design a structure-activity relationship (SAR) study for analogs?
Methodological Answer:
Substituent Variation : Modify piperidine (e.g., fluorination at C3) or pyrazole (e.g., methyl vs. phenyl groups).
Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins.
Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity.
Example SAR Table :
| Analog | R Group (Piperidine) | IC₅₀ (nM) | LogP |
|---|---|---|---|
| 1 | H | 120 | 2.1 |
| 2 | F | 45 | 1.8 |
| 3 | CF₃ | 320 | 3.2 |
| Reference: Strategies from and . |
Basic: What are the solubility and stability profiles under different pH conditions?
Methodological Answer:
- pH Solubility Screen : Test in buffers (pH 1–10) using UV-Vis spectroscopy to detect precipitation.
- Stability Studies : Use LC-MS to monitor degradation products after 24-hour incubation at 37°C.
Key Findings : - Maximum solubility at pH 7.4 (PBS buffer).
- Degradation observed below pH 3 (acidic cleavage of methanone group) .
Advanced: Strategies to address low bioavailability predicted by computational models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
